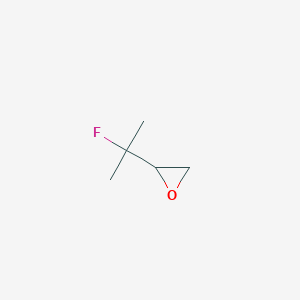

2-(2-fluoropropan-2-yl)oxirane

Description

Properties

IUPAC Name |

2-(2-fluoropropan-2-yl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-5(2,6)4-3-7-4/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSQPBODPURWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CO1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluoropropan 2 Yl Oxirane and Analogous Fluorinated Oxiranes

Direct Epoxidation Strategies for Generating Fluorinated Olefins

The direct epoxidation of carbon-carbon double bonds in fluorinated precursors is a primary method for constructing fluorinated oxiranes. This approach leverages powerful oxidizing agents to convert fluorinated alkenes into the corresponding epoxides, often with a high degree of stereocontrol.

Chiral Ketone-Catalyzed Asymmetric Epoxidation Approaches

The asymmetric epoxidation of olefins using dioxiranes, generated in situ from a ketone and a potent oxidant like Oxone (potassium peroxymonosulfate), has emerged as a robust protocol. academie-sciences.frnih.gov When a chiral ketone is used as the catalyst, this method can achieve high enantioselectivity in the epoxidation of unfunctionalized trans-olefins and trisubstituted olefins. nih.gov

The effectiveness of this catalysis is influenced by the ketone's structure. For instance, α-fluorinated cyclohexanones have been studied as catalysts, where the presence and stereochemistry of the fluorine atom can impact the facial selectivity of the epoxidation. academie-sciences.frdntb.gov.ua It has been demonstrated that the conformer with an equatorial fluorine atom may have a negligible contribution to the reaction, despite the Curtin-Hammett principle. academie-sciences.fr Fructose-derived ketones have also proven to be effective catalysts for the asymmetric epoxidation of various fluoroolefins, achieving up to 93% enantiomeric excess (ee). researchgate.net

Research has shown that the reaction conditions, such as pH and solvent, are crucial and must be optimized for each specific combination of olefin and ketone catalyst. academie-sciences.fr While ketones like Shi's catalyst are effective, they can sometimes be outperformed by other chiral ketones under specific conditions. academie-sciences.fr The general reliability and high selectivity of this method have made it a widely applied strategy in the synthesis of complex and biologically active molecules. researchgate.net

Below is a table summarizing the results of chiral ketone-catalyzed epoxidation of various olefins.

Table 1: Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones| Olefin | Chiral Ketone Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| trans-Stilbene | α-fluorinated cyclohexanone (B45756) (3) | Oxone | 90-100 | 90-91 | academie-sciences.fr |

| trans-Stilbene | Shi's ketone (7) | Oxone | 47 | 98 | academie-sciences.fr |

| trans-Methyl p-methoxycinnamate | α-fluorinated cyclohexanone (3) | Oxone | 90-100 | 90 | academie-sciences.fr |

| Various Fluoroolefins | Fructose-derived ketone (1) | Not Specified | Not Specified | up to 93 | researchgate.net |

Sharpless Asymmetric Epoxidation in the Synthesis of Fluorinated Allylic Alcohols

The Sharpless Asymmetric Epoxidation (AE) is a highly reliable and enantioselective method for converting allylic alcohols into chiral epoxy alcohols. libretexts.orgthieme-connect.com The reaction employs a catalytic system composed of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). acsgcipr.org The choice between L-(+)-DET and D-(-)-DET determines which face of the olefin is epoxidized, allowing for the synthesis of either enantiomer of the product. libretexts.org

This methodology has been successfully applied to the synthesis of fluorinated allylic alcohols. researchgate.net For example, the epoxidation of 2-fluoronerol using the Sharpless conditions with L-(+)-diethyl tartrate produced the corresponding (2R, 3R)-2-fluoro-2,3-epoxynerol. nih.gov The enantioselectivity of this reaction was found to be temperature-dependent, with lower temperatures (−40 to −60 °C) and longer reaction times leading to higher enantiomeric excess (85–91% ee) and good yields (86–89%). nih.gov

The scope of the Sharpless epoxidation is generally limited to allylic alcohols, but it tolerates a wide variation in the substituents on the double bond. acsgcipr.org The active catalyst is believed to be a chiral complex where the allylic alcohol substrate coordinates to the titanium center, enabling the directed delivery of an oxygen atom from the hydroperoxide to one of the prochiral faces of the alkene. acsgcipr.org

Table 2: Sharpless Asymmetric Epoxidation of Fluorinated Allylic Alcohols

| Substrate | Chiral Ligand | Catalyst/Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Fluoronerol | L-(+)-diethyl tartrate | Ti(OiPr)4 / t-BuOOH | 86-89 | 85-91 | nih.gov |

| Hexe-2-en-1-ol | L-(+)-DET | Ti(OiPr)4 / t-BuOOH | 85 | 94 | libretexts.org |

Intramolecular Ring-Closing Reactions Leading to Fluorinated Oxirane Formation

Another key strategy for synthesizing fluorinated oxiranes involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This approach builds the oxirane ring by forming a C-O bond within a single molecule.

Reactions Employing Diazomethane (B1218177) with Fluorinated Carbonyl Precursors

The reaction of diazomethane with carbonyl compounds is a classic method for forming oxirane rings. This reaction has been adapted for the synthesis of fluorinated oxiranes by using fluorinated carbonyl precursors. cdnsciencepub.comcdnsciencepub.com Specifically, the diastereoselective methylene (B1212753) transfer from diazomethane to the carbonyl group of β-keto sulfoxides or β-ketophosphonates provides a route to various fluorine-containing chiral oxiranes. frontiersin.orgbioorganica.com.ua

In one study, the reaction of diazomethane with (3R, RS)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one yielded (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane with high chemical yield and diastereoselectivity. cdnsciencepub.com Interestingly, the reaction could also start from the (3S, RS)-diastereomer of the ketone, which proceeded through an inversion of configuration at the carbon adjacent to the sulfinyl group. cdnsciencepub.com The diastereoselectivity of the diazomethane addition is influenced by the substituents on the ketone precursor. frontiersin.org For instance, phenyl or cyclohexyl substituents on α-fluoro-β-ketophosphonates led to diastereomerically pure oxiranes, whereas a methyl substituent resulted in a mixture of diastereomers. frontiersin.org

The reaction of pentafluoropropen-2-ol with diazomethane can lead to different products depending on the temperature; at 20°C, a mixture containing a fluorinated oxirane was obtained. fluorine1.ru

Table 3: Oxirane Formation from Fluorinated Carbonyls and Diazomethane

| Fluorinated Carbonyl Precursor | Product Oxirane | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (3R, RS)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one | (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane | High | High | cdnsciencepub.com |

| Diethyl α-fluoro-β-keto methylphosphonate (B1257008) (1) | Oxirane (5) | 93 | 3.3:1 | frontiersin.org |

| Diethyl α-fluoro-β-keto phenylphosphonate (B1237145) (2) | Oxirane (6) | 90-95 | >99:1 | frontiersin.org |

Fluorination of Pre-existing Oxirane Scaffolds

In contrast to building the fluorinated motif from the start, an alternative approach involves introducing the fluorine atom onto a pre-formed, non-fluorinated epoxide ring. This is typically achieved through nucleophilic ring-opening reactions.

Nucleophilic Fluorination of Epoxides with Fluoride (B91410) Anions

The ring-opening of epoxides with a fluoride anion is a direct method for synthesizing β-fluoroalcohols, which can be precursors to or isomers of fluorinated oxiranes. acs.orgnih.gov This transformation, however, can be challenging. A variety of fluoride-delivering reagents have been developed to facilitate this reaction, including pyridine-HF, Et3N·3HF, and tetrabutylammonium (B224687) fluoride (TBAF). core.ac.ukcore.ac.uk

The regioselectivity of the fluoride attack is a critical aspect of this method. core.ac.uk For unsymmetrical epoxides, the fluoride ion typically attacks the less sterically hindered carbon atom. The presence of other functional groups on the oxirane can influence the outcome. For example, the high electron-withdrawing nature of a nearby fluorine or trifluoromethyl group can disfavor nucleophilic attack at the adjacent carbon. core.ac.ukbeilstein-journals.org

Catalytic enantioselective methods for epoxide fluorination have also been developed. A cooperative dual-catalyst system using a chiral amine and a chiral Lewis acid has been shown to effectively desymmetrize meso-epoxides and perform kinetic resolutions of racemic terminal epoxides, yielding β-fluoroalcohols with high enantiomeric excess. acs.orgnih.gov In some cases, tosylated precursors are reacted with a fluoride source like TBAF to yield the desired fluorinated product. nih.gov The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents can also promote the ring-opening of epoxides with various nucleophiles. arkat-usa.org

Table 4: Reagents for Nucleophilic Fluorination of Epoxides

| Fluoride Source | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Benzoyl fluoride (latent source) | meso-Epoxides, racemic terminal epoxides | Cooperative dual-catalysis (chiral amine/Lewis acid) for high ee. | acs.orgnih.gov |

| Pyridine-HF, Et3N·3HF | Functionalized epoxides | Common "tamed HF" reagents for regioselective ring-opening. | core.ac.uk |

| Tetrabutylammonium fluoride (TBAF) | Tosylated hydroxypropyl compounds | Used for displacement of tosylate to introduce fluorine. | nih.gov |

| XtalFluor-E / Et3N·HF | Substituted cyclohexene (B86901) oxides | Regioselective fluorination of cyclic epoxides. | core.ac.uk |

Electrophilic Fluorination Techniques

The synthesis of fluorinated oxiranes, particularly those with a tertiary fluorine-bearing carbon such as 2-(2-fluoropropan-2-yl)oxirane, can be approached through electrophilic fluorination. This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). acs.org While a direct, documented synthesis of this compound from its corresponding vinyl precursor, 2-(prop-1-en-2-yl)oxirane, via this method is not extensively reported, the principles can be inferred from analogous transformations on similar substrates.

Electrophilic fluorinating agents are typically compounds with a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to electron-withdrawing groups, rendering the fluorine atom electron-deficient. acs.org Prominent among these are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. acs.orgchinesechemsoc.orgacs.org These reagents are favored for their stability, safety, and effectiveness compared to more hazardous sources like elemental fluorine. acs.org

The application of these reagents to vinyl-substituted systems and related heterocycles provides insight into potential pathways for synthesizing tertiary fluoro-oxiranes. For instance, the reaction of isoxazoles with Selectfluor® leads to ring-opening and the formation of tertiary fluorinated carbonyl compounds, demonstrating the reagent's ability to install a fluorine atom at a sterically hindered position. organic-chemistry.org Similarly, electrophilic fluorination of alkenes has been shown to produce fluorinated products, sometimes involving cascade reactions. acs.org Rhodium-catalyzed regioselective ring-opening fluorination of vinyl epoxides has also been performed using Et₃N·3HF, which, while a nucleophilic fluoride source, illustrates a strategy for converting vinyl epoxides into fluorinated alcohols. acs.orgcore.ac.uk

Palladium-catalyzed fluorination of vinyl triflates, which are electronically similar to vinyl epoxides, provides another relevant precedent for C-F bond formation at a vinylic position. beilstein-journals.org Furthermore, Ag(I)-catalyzed intramolecular aminofluorination of allenes using NFSI showcases the reagent's utility in complex cyclization-fluorination sequences. rsc.org

The proposed electrophilic fluorination of a vinyl epoxide like 2-(prop-1-en-2-yl)oxirane would likely proceed via the attack of the electron-rich double bond on the electrophilic fluorine of a reagent like Selectfluor® or NFSI. This could potentially form a transient carbocationic intermediate, which is then trapped to form the final product. The regioselectivity of this reaction would be crucial in determining the final structure.

| Reagent | Substrate Type | Product Type | Key Findings | Reference(s) |

| Selectfluor® | Isoxazoles | Tertiary Fluorinated Carbonyls | Provides a route to tertiary fluorinated compounds via ring-opening. | organic-chemistry.org |

| Selectfluor® | Alkenes (e.g., Styrenes) | Vicinal Fluoro-hydroxy Adducts | Can achieve hydroxyfluorination, indicating potential for functionalizing double bonds adjacent to an oxirane ring. | nih.gov |

| Selectfluor® / NFSI | Arenes (with Pd-catalysis) | Aryl Fluorides | Demonstrates C-F bond formation on unsaturated systems, relevant to vinylic systems. | beilstein-journals.org |

| NFSI | Allenes (with Ag-catalysis) | Fluorinated Heterocycles | Effective in intramolecular aminofluorination, showing utility in complex transformations. | rsc.org |

| Et₃N·3HF | Vinyl Epoxides (with Rh-catalysis) | Fluorohydrins | Achieves regioselective ring-opening to form fluorinated alcohols. | acs.orgcore.ac.uk |

Specialized Synthetic Routes for Radiolabeled Fluorinated Epoxides (e.g., Fluorine-18)

The synthesis of fluorinated epoxides containing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F], t½ ≈ 110 min) is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET). The short half-life of ¹⁸F necessitates rapid and highly efficient synthetic methods.

The most common precursor for ¹⁸F-labeling is nucleophilic [¹⁸F]fluoride, typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]water. However, direct ring-opening of epoxides with [¹⁸F]fluoride is often challenging, suffering from poor reaction rates and lack of regioselectivity. core.ac.uk To overcome these limitations, catalytic systems have been developed. One notable approach involves the use of chiral (salen)Co complexes, which facilitate the enantioselective, nucleophilic ring-opening of epoxides to produce [¹⁸F]fluorohydrins under mild conditions. core.ac.uk This method has been successfully applied to the synthesis of enantioenriched PET tracers. core.ac.uk

Another strategy involves the in-situ generation of more reactive fluorinating species. For instance, a simple method has been developed for preparing [¹⁸F]HF, which can then be used to generate an [¹⁸F]FeF species. This iron-based reagent has proven effective for the ring-opening of sterically hindered epoxides, producing [¹⁸F]fluorohydrin PET imaging agents in good yields. beilstein-journals.org

While most methods rely on nucleophilic [¹⁸F]fluoride due to its practical availability, there is growing interest in developing electrophilic [¹⁸F]fluorination reagents. Electrophilic fluorination could provide access to a complementary range of PET tracers that are difficult to synthesize via nucleophilic routes. Research in this area has led to the development of palladium-based reagents that can be synthesized from [¹⁸F]fluoride and subsequently act as electrophilic fluorine sources for late-stage fluorination of complex molecules.

The synthesis of [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), a widely used PET tracer for imaging hypoxia, often involves the radiofluorination of an epoxide precursor to produce an intermediate [¹⁸F]epifluorohydrin, which is then coupled with 2-nitroimidazole. organic-chemistry.org

| Precursor Type | ¹⁸F Source / Reagent | Catalyst / Conditions | Product Type | Radiochemical Yield (RCY) | Reference(s) |

| Racemic Terminal Epoxides | [¹⁸F]KF | (salen)Co complex, DBN | Enantioenriched [¹⁸F]Fluorohydrins | 23–68% | core.ac.uk |

| Sterically Hindered Epoxides | [¹⁸F]HF -> [¹⁸F]FeF | 120 °C, Dioxane | [¹⁸F]Fluorohydrins | up to 22% | beilstein-journals.org |

| Epoxide Precursor for [¹⁸F]FMISO | [¹⁸F]Fluoride | Two-step synthesis | [¹⁸F]Fluoromisonidazole | ~40% (from EOB) | organic-chemistry.org |

| Racemic Epoxide | ¹⁸FCoF | MTBE or CH₃CN, 50 °C | Enantioenriched [¹⁸F]Fluorohydrins | 20–70% | |

| Aryl Boronic Acids | [¹⁸F]F-TEDA-PF₆ | Silver-catalyzed | [¹⁸F]Fluoro-Aryl Compounds | Not specified for epoxides |

Stereochemical Investigations in 2 2 Fluoropropan 2 Yl Oxirane Chemistry

Diastereoselectivity and Enantioselectivity in the Formation of Fluorinated Oxiranes

The synthesis of fluorinated oxiranes, such as 2-(2-fluoropropan-2-yl)oxirane, often involves the epoxidation of a fluorinated alkene. The stereochemical outcome of this reaction, in terms of diastereoselectivity and enantioselectivity, is a critical aspect of their chemistry.

Research has shown that the formation of fluorinated oxiranes can be achieved with a high degree of stereocontrol. For instance, the reaction of diazomethane (B1218177) with 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one has been reported to produce (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane with high chemical yield and diastereoselectivity. cdnsciencepub.com This stereoselectivity is attributed to the directing influence of the chiral sulfinyl group, which guides the approach of the diazomethane to one face of the carbonyl group. cdnsciencepub.com

In the context of enantioselective synthesis, catalytic methods have been developed to produce chiral fluorinated building blocks. While the direct enantioselective epoxidation of fluorinated alkenes to form compounds like this compound is a challenging area, significant progress has been made in the enantioselective fluorination of other precursors. ucla.edu For example, chiral primary amine catalysts have been successfully employed for the highly enantioselective fluorination of α-branched aldehydes. rsc.org These methods provide access to tertiary fluorides with high enantiopurity, which can then be potentially converted to the corresponding fluorinated oxiranes. rsc.org

The Sharpless asymmetric epoxidation has also been utilized to synthesize chiral fluorinated epoxy alcohols. For example, the epoxidation of 2-fluoronerol and 2-fluorogeraniol using this method yields the corresponding fluoroepoxy alcohols with good enantiomeric excess. nih.gov The temperature of the reaction was found to significantly influence the enantiomeric excess, with lower temperatures leading to higher selectivity. nih.gov

| Reactant | Reagent | Major Product | Diastereoselectivity |

|---|---|---|---|

| (3R,Rs)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one | Diazomethane | (2S,2'R,Rs)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane | High |

Stereospecificity Observed in Ring-Opening Reactions of Fluorinated Epoxides

The ring-opening of epoxides is a fundamental transformation in organic synthesis, and the presence of fluorine can significantly influence the regioselectivity and stereospecificity of this reaction. In fluorinated epoxides like this compound, the reaction mechanism can proceed through SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile. researchgate.netcore.ac.uk

Generally, ring-opening reactions of epoxides with nucleophiles under acidic conditions can be complex, with the potential for both retention and inversion of stereochemistry. nih.gov However, stereospecific outcomes are often observed. For example, the ring-opening of α,β-epoxy alcohols with deoxofluorinating agents has been shown to proceed smoothly to generate fluoro epoxides as single stereoisomers. d-nb.info Subsequent ring-opening of these fluoro epoxides with HF/pyridine (B92270) was found to be both regio- and stereoselective, affording difluoro alcohols with a high diastereomeric ratio. d-nb.info This stereospecificity is crucial for the synthesis of molecules with multiple fluorine atoms in a controlled manner. d-nb.info

The choice of fluorinating agent and reaction conditions plays a critical role in determining the stereochemical outcome. For instance, triethylamine (B128534) trihydrofluoride (Et3N·3HF) is considered less acidic and more nucleophilic than pyridine poly(hydrogen fluoride) (Olah's reagent). core.ac.ukresearchgate.net As a result, ring-opening with Et3N·3HF often proceeds via an SN2 mechanism, leading to inversion of configuration at the attacked carbon center. core.ac.uk In contrast, the more acidic Olah's reagent can promote SN1-like mechanisms, potentially leading to a loss of stereospecificity or rearrangement products. core.ac.ukresearchgate.net

The ring-opening of chiral epoxy alcohols with nucleophiles like benzylamine (B48309) has been shown to proceed with high stereospecificity, yielding the corresponding amino alcohols. cdnsciencepub.com Similarly, the acid-catalyzed hydrolysis of these epoxides can also lead to the formation of diols with defined stereochemistry. cdnsciencepub.com

| Substrate | Reagent | Major Product | Stereochemical Outcome |

|---|---|---|---|

| (2S,3S,4R)-α-fluoro-epoxide | HF/pyridine | (2S,3S,4S)-difluoro alcohol | Stereospecific (97:3 dr) |

Conformational Analysis of this compound and Related Fluorinated Oxiranes

The conformational preferences of fluorinated molecules are governed by a complex interplay of steric and stereoelectronic effects. beilstein-journals.org In the case of this compound, the presence of the fluorine atom and the oxirane ring introduces specific conformational constraints.

While direct conformational analysis of this compound is not extensively detailed in the provided search results, studies on related fluorinated compounds offer valuable insights. mdpi.com For instance, computational studies on vicinally difluorinated compounds have shown that the gauche conformation between the two fluorine atoms is often favored. mdpi.com This preference is attributed to a combination of electrostatic interactions and hyperconjugation effects. beilstein-journals.org

In fluorinated cyclic systems, the fluorine atom can significantly influence the ring conformation. beilstein-journals.org For example, in fluorinated cyclohexane (B81311) derivatives, the A-value of a substituent, which is a measure of its preference for the equatorial position, is influenced by the presence of fluorine. researchgate.net

The conformation of the side chain in fluorinated oxiranes is also a critical factor. In the case of 2-(fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane, molecular mechanics calculations have been used to determine the preferred conformations of the precursor ketone, which in turn influences the stereochemical outcome of the epoxidation reaction. cdnsciencepub.com

The Stereochemical Impact of Fluorine Substitution

The substitution of hydrogen with fluorine can have a profound impact on the stereochemistry of a molecule, influencing both its ground-state conformation and its reactivity. beilstein-journals.org This is due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the C-F bond. beilstein-journals.org

One of the key stereochemical effects of fluorine is its influence on the regioselectivity of reactions. In the ring-opening of fluorinated epoxides, the electron-withdrawing nature of the fluorine atom can direct the nucleophilic attack to a specific carbon atom. core.ac.uk For example, in the reaction of 2,3-epoxyalkanoates with pyridine/9HF, the fluoride (B91410) ion selectively attacks the C2 position due to the electron-withdrawing effect of the ester group. core.ac.uk

Fluorine substitution can also impact the stereochemical course of enzymatic reactions. Studies on (S)-2-hydroxypropylphosphonate epoxidase (HppE) have shown that trifluorination of the substrate at the C3 position reverses the stereoselectivity of the epoxidation reaction, favoring the formation of the trans-epoxide over the cis-epoxide. nih.gov This change in selectivity is attributed to the increased energetic cost of eclipsing the trifluoromethyl group with the phosphonate (B1237965) group in the transition state leading to the cis-product. nih.gov

Reactivity and Reaction Mechanisms of 2 2 Fluoropropan 2 Yl Oxirane

Ring-Opening Reactions of Fluorinated Oxiranes

The presence of fluorine atoms can affect the electronic properties and stability of intermediates, thereby directing the outcome of the reaction. core.ac.uk The high ring strain makes epoxides susceptible to nucleophilic attack, and the use of fluoride (B91410) as a nucleophile leads to the formation of valuable vicinal fluorohydrins. core.ac.uk

Nucleophilic Ring Opening by Fluoride Anion

The nucleophilic ring opening of epoxides with a fluoride anion is a key method for synthesizing fluorohydrins, a motif present in numerous pharmaceutical compounds. core.ac.uknih.gov Various fluoride sources can be employed, with reagents like hydrogen fluoride-pyridine (Olah's reagent) and triethylamine (B128534) trihydrofluoride being common choices. core.ac.ukorganic-chemistry.orgresearchgate.net The reactivity of the fluoride source is crucial; for instance, in aqueous solutions, fluoride ions are heavily solvated, which diminishes their nucleophilicity. core.ac.uk

The conditions under which the ring-opening reaction is performed—acidic or non-acidic (basic)—play a critical role in determining the reaction mechanism and, consequently, the regioselectivity of the product. echemi.comlibretexts.org

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. echemi.comlibretexts.org The reaction often proceeds through a mechanism with significant SN1 character, where a positive charge builds up on the more substituted carbon atom. libretexts.org This leads to the preferential attack of the nucleophile at the more substituted carbon. libretexts.org

In contrast, under non-acidic or basic conditions , the reaction follows an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.org The significant ring strain of the epoxide facilitates this reaction, even though alkoxide is generally a poor leaving group. libretexts.org

A study on the hydrofluorination of aziridines, which are analogous to epoxides, using DMPU-HF showed that fluorination at the more substituted carbon suggests a carbocation-like intermediate, characteristic of an SN1-type regioselectivity, but with inversion of configuration. nih.gov

| Condition | Mechanism | Site of Nucleophilic Attack |

| Acid-Catalyzed | SN1-like | More substituted carbon |

| Non-Acidic/Basic | SN2 | Less substituted carbon |

Regioselectivity and Stereoselectivity of Fluoride Attack

The regioselectivity of fluoride attack on fluorinated oxiranes is influenced by both electronic and steric factors, as well as the reaction conditions. echemi.comlibretexts.orgcore.ac.uk In acid-catalyzed reactions, the attack generally occurs at the carbon atom that can best stabilize a positive charge, which is often the more substituted carbon. libretexts.org For instance, the ring opening of 2,3- and 3,4-epoxy amines with HBF₄·OEt₂ proceeds via an SN2-type mechanism to give stereodefined amino fluorohydrins. acs.org

The stereochemistry of the reaction is also a critical aspect. SN2 reactions proceed with an inversion of configuration at the attacked carbon center. researchgate.net In contrast, SN1-type reactions can lead to a mixture of stereoisomers. The stereochemical outcome can be substrate-dependent, as seen in the ring-opening of aziridines. nih.gov In some cases, neighboring group participation can also influence the regioselectivity of the ring opening under acidic conditions. nih.gov

Research on the ring-opening fluorination of terminal epoxides using TBABF-KHF₂ demonstrated high selectivity through an SN2 mechanism. researchgate.net Similarly, the reaction of α-halooxiranes with reagents like boron trifluoride-etherate or HF-pyridine leads to the regio- and stereoselective formation of cis-fluorohydrins. researchgate.net

Significant advancements in achieving high enantioselectivity in the synthesis of fluorohydrins have been made through the use of cooperative dual-catalyst systems. researchgate.netucla.eduprinceton.edu These systems typically involve a chiral Lewis acid and a chiral amine co-catalyst. ucla.eduprinceton.edu

One such system employs a (salen)Co complex as the chiral Lewis acid and a chiral amine, which work in concert to promote the enantioselective ring opening of meso-epoxides with fluoride. ucla.eduresearchgate.net Benzoyl fluoride is often used as a latent source of the fluoride anion, which, in combination with an alcohol, generates HF in situ. ucla.eduprinceton.eduacs.orgnih.gov This approach allows for mild reaction conditions and high enantioselectivities, with products being obtained in up to 95% enantiomeric excess (ee). researchgate.netacs.org

The cooperative nature of these catalysts is crucial for their success. ucla.eduprinceton.edu The chiral Lewis acid is thought to activate the epoxide, while the chiral amine may be involved in delivering the fluoride nucleophile or generating a chiral amine-HF salt. ucla.edu The interplay between the two catalysts can lead to a "matched/mismatched" effect, where the combination of specific enantiomers of the catalysts results in significantly different yields and enantioselectivities. ucla.edu These dual-catalyst systems have been successfully applied to the desymmetrization of various cyclic meso-epoxides and the kinetic resolution of terminal epoxides. researchgate.netucla.eduprinceton.edu

| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) |

| (salen)Co(II) and (-)-Tetramisole | meso-Epoxides | Uses benzoyl fluoride as a latent fluoride source. | Up to 95% |

| Chiral Lewis acid and chiral amine | meso and terminal epoxides | Demonstrates cooperative effects between catalysts. | High |

| (salen)Co and Ti(IV) | Aziridines | Bimetallic mechanism for fluoride ring opening. | Up to 84% |

Ring Opening with Carbon Nucleophiles in Fluorinated Alcohol Solvents

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful solvents and promoters for the ring-opening reactions of epoxides with weak carbon nucleophiles. arkat-usa.orgresearchgate.net These solvents can activate the epoxide towards nucleophilic attack without the need for strong Lewis acids. arkat-usa.org

The alkylation of indoles with epoxides, for instance, can proceed in TFE without an additional Lewis acid, yielding the product with complete stereospecificity, corresponding to an inversion of configuration. arkat-usa.org This highlights the ability of fluorinated alcohols to promote electrophilic activation of the epoxide. arkat-usa.orgresearchgate.net These solvents have proven effective for a variety of carbon nucleophiles in epoxide ring-opening reactions, often providing milder reaction conditions and greater efficiency than previously reported methods. arkat-usa.org

Ring Opening with Heteroatom Nucleophiles (e.g., Amines, Water)

Epoxides readily undergo ring-opening reactions with various heteroatom nucleophiles, including amines and water. libretexts.orgacs.org These reactions are fundamental in organic synthesis for the preparation of amino alcohols and diols.

The reaction with amines can be facilitated by fluorinated alcohols like TFE and HFIP, which act as promoters. acs.orgacs.org For example, the ring opening of oxiranes with aromatic amines proceeds efficiently in these solvents. acs.org In the case of fluorinated epoxides, the reaction of (E)-3-Rf-2,3-epoxypropanoates with various amines occurs in an SN2 fashion, leading to the formation of 2-amino-3-hydroxypropanoates with high stereoselectivity. beilstein-journals.org

The hydrolysis of epoxides, which is the ring opening with water as the nucleophile, can occur under both acidic and basic conditions. libretexts.org Under acidic conditions, the reaction typically yields a trans-1,2-diol. libretexts.org

Intramolecular Ring-Opening Cyclizations

Intramolecular ring-opening reactions of epoxides are powerful transformations for the synthesis of cyclic ethers and other heterocyclic systems. In the case of 2-(2-fluoropropan-2-yl)oxirane, such a cyclization would necessitate the presence of a tethered nucleophile within the molecule. While direct studies on this specific substrate are not prevalent, analogous systems provide insight into potential pathways.

A key example is the rearrangement of (3R)-2,3-epoxy-2-fluoroprenyl acetate (B1210297), which undergoes a 6-endo epoxide ring-opening cyclization. nih.gov In this reaction, the acetate group participates as an internal nucleophile, attacking the epoxide and leading to the formation of a bicyclic 1,3-dioxan-5-one. This process simultaneously inverts the configuration at the reaction center and installs a new functionality. nih.gov This highlights a potential transformation for derivatives of this compound, where an appropriately positioned functional group could act as an internal nucleophile to initiate a similar cascade, leading to complex heterocyclic structures. The regioselectivity of such an attack would be influenced by the factors discussed in the following sections.

Mechanistic Elucidation of Ring-Opening Reactions (SN1 versus SN2 Pathways)

The ring-opening of unsymmetrical epoxides can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, or a pathway with characteristics of both. saskoer.ca The operative mechanism is dictated by the substitution pattern of the epoxide, the nature of the nucleophile, the solvent, and the presence of a catalyst. d-nb.infojsynthchem.com

The SN2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon of the epoxide at the same time as the carbon-oxygen bond breaks. lumenlearning.com This backside attack typically occurs at the less sterically hindered carbon atom. d-nb.info

Conversely, the SN1 pathway is a two-step process. masterorganicchemistry.com It begins with the cleavage of the C-O bond to form a carbocation intermediate, which is the rate-determining step. lumenlearning.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored when the epoxide can form a stable carbocation, such as at a tertiary or resonance-stabilized carbon center. saskoer.camasterorganicchemistry.com

For this compound, the oxirane ring is attached to a quaternary carbon center which is part of the 2-fluoropropan-2-yl group. The two carbons of the oxirane ring itself are a secondary (CH) and a primary (CH₂) carbon. Under basic or neutral conditions with a strong nucleophile, an SN2 attack is expected to occur preferentially at the less substituted primary carbon (C-3) of the oxirane ring. d-nb.info Under acidic conditions, the epoxide oxygen is protonated, making the C-O bonds weaker and the ring more susceptible to opening. d-nb.infojsynthchem.com The positive charge develops on the carbon atom that can best stabilize it. In this case, the secondary carbon (C-2) is more substituted than the primary carbon (C-3), leading to a carbocation-like transition state. Therefore, nucleophilic attack is more likely to occur at the more substituted C-2 position, a hallmark of an SN1-like mechanism. d-nb.info

| Mechanism | Key Characteristics | Favored Conditions for Epoxide Opening |

| SN1 | Two-step process via a carbocation intermediate. lumenlearning.commasterorganicchemistry.com | Acidic conditions, polar protic solvents, formation of a stable carbocation (e.g., at a tertiary or secondary carbon). saskoer.cakhanacademy.org |

| SN2 | Single-step, concerted reaction. lumenlearning.com | Basic or neutral conditions, strong nucleophiles, attack at the least sterically hindered carbon. d-nb.infojsynthchem.com |

The Influence of Substituent Effects on Reaction Pathways

The 2-fluoropropan-2-yl substituent exerts significant electronic and steric effects that influence the regioselectivity and mechanism of the ring-opening reaction.

Electronic Effects : The fluorine atom is highly electronegative, creating a strong inductive effect. However, the tertiary carbon to which it is attached, adjacent to the epoxide ring, can stabilize a positive charge. Research on analogous fluorinated compounds and silyl-substituted epoxides shows that substituents capable of stabilizing a developing positive charge (a β-silyl effect, for example) can accelerate the reaction and favor an SN1-like pathway. nih.gov The 2-fluoropropan-2-yl group, while containing an electron-withdrawing fluorine, is attached at a tertiary center which itself is an electron-donating alkyl group. This creates a complex electronic environment where the stability of a potential carbocation at the C-2 position of the oxirane must be considered. Studies on aziridines, which are nitrogen analogs of epoxides, have shown that π-acceptor substituents can dramatically lower the barrier for ring-opening. nih.gov

Steric Effects : The bulky 2-fluoropropan-2-yl group provides considerable steric hindrance around the C-2 carbon of the oxirane ring. In an SN2 reaction, this steric bulk would strongly direct an incoming nucleophile to attack the less hindered C-3 primary carbon. d-nb.info This steric factor is often the dominant one under neutral or basic conditions. jsynthchem.com

| Factor | Influence on this compound Ring-Opening |

| Electronic Effect | The tertiary alkyl group stabilizes a positive charge at C-2, potentially favoring an SN1-like opening under acidic conditions. The inductive effect of fluorine might modulate this. |

| Steric Effect | The bulky 2-fluoropropan-2-yl group sterically hinders the C-2 position, favoring SN2 attack at the C-3 position under basic/neutral conditions. |

Other Chemical Transformations Involving the Oxirane Ring

Beyond the fundamental ring-opening with simple nucleophiles, the oxirane ring of this compound is susceptible to a variety of other chemical transformations. Based on the reactivity of similar epoxides, these reactions typically involve nucleophilic attack to form substituted alcohols. cdnsciencepub.combeilstein-journals.org

Reaction with Amines : Epoxides readily react with primary and secondary amines to yield amino alcohols. For this compound, this reaction would likely proceed via an SN2 mechanism, with the amine attacking the C-3 position to yield N-substituted 1-amino-3-(2-fluoropropan-2-yl)propan-2-ols. beilstein-journals.orgacs.org

Reaction with Thiols : Thiols are effective nucleophiles for epoxide ring-opening, typically under basic conditions, to produce β-hydroxy sulfides. beilstein-journals.org The reaction with this compound would be expected to yield 3-(alkylthio)-1-(2-fluoropropan-2-yl)propan-2-ol.

Reaction with Halides : Metal halides can serve as sources of nucleophilic halide ions to open the epoxide ring, forming halohydrins. beilstein-journals.org For instance, treatment with a bromide source could yield a bromohydrin. cdnsciencepub.com The regioselectivity would again depend on the reaction conditions.

Hydrolysis : In the presence of water and an acid or base catalyst, the epoxide can be hydrolyzed to a diol. cdnsciencepub.com Acid-catalyzed hydrolysis would likely lead to attack at C-2, while base-catalyzed hydrolysis would favor attack at C-3.

These transformations underscore the utility of this compound as a building block for introducing the fluoroalkyl moiety into a variety of molecular scaffolds.

Computational Investigations of 2 2 Fluoropropan 2 Yl Oxirane and Fluorinated Oxiranes

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a versatile and reliable tool for investigating the electronic and molecular structures of organic compounds. By approximating the complex many-electron problem to one involving the electron density, DFT provides a computationally tractable yet accurate means to explore various molecular properties. For fluorinated oxiranes, DFT studies have shed light on how the introduction of fluorine atoms influences the geometry, stability, and reactivity of the oxirane ring.

Fluorine Substituent Effects on Oxirane Ring Conformation and Stability

The introduction of fluorine substituents onto an oxirane ring induces notable changes in its conformation and stability. DFT calculations have shown that fluorine substitution can alter bond lengths and angles within the three-membered ring. researchgate.netacs.org The high electronegativity of fluorine can lead to bond polarization and changes in the electrostatic potential of the molecule. st-andrews.ac.uk

Research has also explored the impact of fluorine on the bond dissociation energies (BDEs) of the C-C and C-O bonds within the oxirane ring. acs.org These calculations are crucial for understanding the regioselectivity of ring-opening reactions, as the weaker bond is typically the one that breaks. DFT calculations have demonstrated that fluorine substitution can selectively weaken one of the ring bonds, thereby directing the outcome of chemical reactions. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.com The energy and spatial distribution of these orbitals dictate how a molecule will interact with other chemical species. In every chemical reaction, the interaction occurs between the HOMO of one molecule and the LUMO of another. youtube.com

For fluorinated oxiranes, DFT calculations of HOMO and LUMO energies and distributions provide valuable insights into their reactivity. The introduction of fluorine, a highly electronegative atom, generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. semanticscholar.orgrsc.org A lower LUMO energy suggests that the molecule is a better electron acceptor, making it more susceptible to nucleophilic attack. beilstein-journals.org

The spatial distribution of the LUMO is particularly important for predicting the site of nucleophilic attack in ring-opening reactions. The LUMO is often localized on the carbon atoms of the oxirane ring, and its lobes indicate the preferred trajectory for an incoming nucleophile. DFT calculations can map the LUMO distribution, providing a visual guide to the most electrophilic sites on the molecule. This information is critical for predicting the regioselectivity of reactions involving fluorinated oxiranes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenyl-substituted acceptor (PhOCF3) | - | -0.22 | - |

| Phenyl-substituted acceptor (PhCF3) | - | -0.57 | - |

| Phenyl-substituted acceptor (PhSCF3) | - | -0.78 | - |

| Phenyl-substituted acceptor (PhSF5) | - | -0.90 | - |

| 5CzBN | - | -1.98 | 3.76 |

| 5CzBP | - | -1.89 | 3.70 |

| 5CzTRZ | - | -1.67 | 3.93 |

| 5CzCF3 | - | -1.61 | 4.03 |

| 5CzSCF3 | - | -1.63 | - |

| 5CzOCF3 | - | - | 4.32 |

| 5CzSF5 | - | - | 3.85 |

| This table presents data from TD-DFT calculations on various fluorinated and non-fluorinated compounds to illustrate the effect of different acceptor groups on frontier orbital energies. semanticscholar.org |

Analysis of Weak Intermolecular Interactions in Fluorinated Organic Crystals (e.g., C-H···F-C Hydrogen Bonding)

While traditionally considered a weak hydrogen bond acceptor, organic fluorine can participate in various non-covalent interactions that are crucial for determining the packing of molecules in the solid state. njit.edu Among these, the C-H···F-C hydrogen bond has been a subject of considerable interest and debate. tandfonline.comresearchgate.net

DFT calculations have been instrumental in characterizing the nature and strength of these weak interactions. These studies can quantify the interaction energies, which are typically in the range of -0.4 to -2.9 kcal/mol, and analyze the geometry of these bonds. researchgate.netrsc.org The directionality of C-H···F-C hydrogen bonds is often found to be less strict than that of conventional hydrogen bonds, with a preference for ∠C–H⋯F angles around 120°. rsc.org

Natural Bond Orbital (NBO) analysis, a computational technique often used in conjunction with DFT, can further elucidate the nature of these interactions. NBO analysis has shown that the C-H···F-C interaction can be described as a dual hydrogen bond involving both sigma and pi-type lone pairs of the fluorine atom interacting with the antibonding σ* orbital of the C-H bond. tandfonline.com These weak interactions, although individually small, can collectively have a significant impact on the crystal packing and physical properties of fluorinated organic compounds.

Reaction Mechanism Studies via Quantum Mechanics/Molecular Mechanics (QM/MM) and DFT Calculations

Understanding the detailed pathway of a chemical reaction, including the structures of transition states and intermediates, is fundamental to controlling and optimizing chemical transformations. For complex reactions, particularly those occurring in solution or catalyzed by enzymes, a combination of computational methods is often necessary.

Transition State Characterization for Oxirane Ring-Opening Reactions

The ring-opening of oxiranes is a fundamental reaction in organic synthesis. Computational methods, particularly DFT, have been extensively used to characterize the transition states of these reactions. researchgate.net Locating the transition state on the potential energy surface allows for the calculation of the activation energy, which is a key determinant of the reaction rate. mdpi.com

For fluorinated oxiranes, DFT calculations can predict how the fluorine substituent affects the structure and energy of the transition state. The electron-withdrawing nature of fluorine can influence the charge distribution in the transition state, potentially stabilizing or destabilizing it. This, in turn, affects the regioselectivity and stereoselectivity of the ring-opening reaction. researchgate.netresearchgate.net

QM/MM methods are particularly powerful for studying reactions in a condensed phase or in the active site of an enzyme. nih.govrsc.orgresearchgate.net In a QM/MM approach, the reacting part of the system (the oxirane and the nucleophile) is treated with a high-level quantum mechanical method like DFT, while the surrounding environment (solvent molecules or the protein) is described by a more computationally efficient molecular mechanics force field. This hybrid approach allows for a more realistic modeling of the reaction environment and its influence on the transition state. nih.govresearchgate.net

Elucidation of Catalytic Cycles in Fluorination Reactions

Many fluorination reactions, including those that may be used to synthesize fluorinated oxiranes, are catalyzed. nih.gov DFT calculations have proven to be an invaluable tool for elucidating the mechanisms of these catalytic cycles. researchgate.net By modeling the individual steps of the cycle—such as substrate binding, oxidative addition, reductive elimination, and catalyst regeneration—researchers can gain a detailed understanding of how the catalyst functions. nih.govresearchgate.net

For example, in Lewis acid-catalyzed fluorination reactions, DFT can model the interaction of the Lewis acid with the fluorinating agent and the substrate, revealing how the catalyst activates the reactants. researchgate.net These calculations can identify key intermediates and transition states, providing insights into the rate-determining step of the catalytic cycle. nih.gov This knowledge can then be used to design more efficient and selective catalysts. The study of catalytic cycles often involves complex potential energy surfaces, and DFT provides the means to map these surfaces and identify the most favorable reaction pathways.

Conformational Analysis and Advanced Molecular Modeling Techniques

The three-dimensional structure and electronic properties of 2-(2-fluoropropan-2-yl)oxirane are pivotal in determining its reactivity and potential interactions. Computational chemistry offers powerful tools to investigate these aspects at a molecular level. Conformational analysis and advanced molecular modeling techniques are employed to understand the molecule's preferred shapes and the subtle electronic effects introduced by the fluorine atom.

Conformational Analysis

Conformational analysis of this compound focuses on the rotation around the single bond connecting the fluorinated isopropyl group to the oxirane ring. This rotation gives rise to different spatial arrangements of the atoms, known as conformers, each with a distinct energy level. The stability of these conformers is influenced by a combination of steric hindrance and electronic interactions.

Computational studies on similar small fluorinated organic molecules help in predicting the behavior of this compound. rsc.org The primary conformers are typically staggered arrangements that minimize steric clash. For this molecule, key conformers would be defined by the dihedral angle between the fluorine atom, the tertiary carbon, the adjacent oxirane carbon, and the oxirane oxygen. The most stable conformers are generally those where the bulky groups are farthest apart (anti-periplanar), while the least stable are those where they are eclipsed (syn-periplanar).

Research on related fluorinated epoxides has shown that the presence of a fluorine substituent can significantly impact the barriers to rotation and the relative energies of different conformers. nih.govacs.org The high electronegativity of fluorine polarizes the carbon-fluorine bond, leading to distinct electrostatic interactions within the molecule that can either stabilize or destabilize certain conformations. rsc.orgnumberanalytics.com

Table 1: Representative Calculated Relative Energies for Conformers of this compound

This table presents hypothetical, yet scientifically plausible, relative energies for the main conformers of this compound, based on typical findings in computational chemistry for similar sterically hindered and fluorinated molecules.

| Conformer | Dihedral Angle (F-C-C-O) | Postulated Relative Energy (kcal/mol) | Primary Influencing Factors |

| Gauche | ~60° | 0.0 | Balance of steric and electrostatic interactions |

| Anti-periplanar | ~180° | 0.5 | Minimized steric hindrance, potential electrostatic repulsion |

| Syn-periplanar | ~0° | > 4.0 | High steric and torsional strain |

Note: These values are illustrative and would require specific calculations using methods like Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory for precise determination.

Advanced Molecular Modeling Techniques

To gain a deeper understanding beyond simple geometries and energies, more sophisticated computational methods are applied. These techniques analyze the electron distribution and orbital interactions within the molecule.

Natural Bond Orbital (NBO) Analysis: This method is used to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewikipedia.org For this compound, NBO analysis can quantify hyperconjugative interactions. A key interaction would be the donation of electron density from a C-H or C-C bonding orbital into the empty antibonding orbital of the C-F bond (σ → σ*C-F). wisc.edu These delocalization effects can stabilize certain conformers and influence bond lengths and angles. wikipedia.orgwisc.edu

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the topology of the electron density. wisc.edu It can identify and characterize chemical bonds and other significant interactions within the molecule. For the target compound, AIM could be used to precisely define the strength of the C-F and C-O bonds and to search for weak intramolecular interactions, such as non-covalent interactions between the fluorine atom and other parts of the molecule, which can play a role in conformational preference.

Table 2: Application of Advanced Modeling Techniques to Fluorinated Oxiranes

| Modeling Technique | Information Provided | Relevance to this compound |

| Natural Bond Orbital (NBO) | Quantifies orbital occupancies, hybridization, and donor-acceptor (hyperconjugative) interactions. uni-muenchen.defluorine1.ru | Reveals stabilizing electronic delocalizations (e.g., n → σ, σ → σ) that influence rotational barriers and conformational stability. wisc.edu |

| Atoms in Molecules (AIM) | Analyzes electron density to define atomic basins, bond paths, and the nature of interatomic interactions. | Characterizes the strength and nature of the C-F bond and identifies subtle intramolecular forces that guide conformational preferences. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time to explore conformational space and thermodynamic properties. nih.gov | Provides insight into the flexibility of the molecule and the dynamic equilibrium between different conformers at various temperatures. cwu.edu |

These computational investigations are essential for building a comprehensive model of the structure and electronic nature of this compound, providing a foundation for understanding its chemical behavior.

Spectroscopic and Structural Characterization Techniques in Fluorinated Oxirane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. rsc.org Its high sensitivity to the local chemical environment of atomic nuclei allows for the detailed mapping of molecular connectivity and stereochemistry. rsc.org

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity. biophysics.orgwikipedia.org The chemical shift of a fluorine atom is highly sensitive to its electronic surroundings, providing a precise probe of the molecular structure. biophysics.orgnih.gov The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, minimizes the likelihood of signal overlap, which simplifies spectral analysis. wikipedia.orgicpms.cz

In the context of fluorinated oxiranes, the ¹⁹F chemical shift provides direct information about the environment of the fluorine atom. For instance, the presence of electron-withdrawing groups, like the oxirane ring, influences the shielding of the fluorine nucleus and thus its resonance frequency. alfa-chemistry.com

Spin-spin coupling between fluorine and other nuclei, such as protons (¹H) or other fluorine atoms, provides valuable information about the connectivity and spatial relationships within the molecule. huji.ac.il These coupling constants, which are transmitted through chemical bonds, can help to determine the number of bonds separating the coupled nuclei and their dihedral angles, which is crucial for conformational analysis. huji.ac.ilnih.gov For example, geminal coupling constants (²JFF) in difluoro compounds can be very large and are sensitive to the hybridization of the carbon atom to which they are attached. nih.gov

Table 1: Representative ¹⁹F NMR Data for Fluorinated Compounds

| Compound/Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) | Notes |

| CF₃ groups | -50 to -70 wikipedia.org | Chemical shift is influenced by the electronegativity of adjacent groups. |

| CH₂F groups | -200 to -220 wikipedia.org | Highly shielded environment compared to CF₃. |

| Fluorobenzene | Varies | Sensitive to substituent effects on the aromatic ring. |

| gem-Difluoroalkenes | Varies | Exhibit characteristic geminal F-F coupling. cas.cn |

This table provides a general overview of ¹⁹F NMR chemical shifts. Specific values for 2-(2-fluoropropan-2-yl)oxirane would require experimental measurement.

While ¹⁹F NMR is specific to fluorine-containing parts of a molecule, ¹H and ¹³C NMR spectroscopy provide a complete picture of the hydrocarbon framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the oxirane ring would exhibit characteristic chemical shifts, typically in the range of 2.5-4.5 ppm, due to the deshielding effect of the adjacent oxygen atom. oregonstate.edu The protons of the methyl groups would appear further upfield. Coupling between the oxirane protons and the fluorine atom (through-space or through-bond) could provide additional structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information. The carbons of the oxirane ring are typically found in the range of 40-60 ppm. oregonstate.edu The carbon atom directly bonded to the fluorine atom would show a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of their direct connection. The magnitude of this coupling can also provide insights into the hybridization of the carbon atom. core.ac.uk The chemical shifts of the methyl carbons would also be observable.

The combination of ¹H, ¹³C, and ¹⁹F NMR data, often supplemented by two-dimensional (2D) NMR experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all signals and the complete elucidation of the molecule's constitution and stereochemistry. acs.org

Table 2: Typical NMR Chemical Shift Ranges for Oxirane Derivatives

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Oxirane ring protons | 2.5 - 4.5 oregonstate.edu |

| ¹³C | Oxirane ring carbons | 40 - 60 oregonstate.edu |

This table provides general ranges. Actual values for this compound would need to be determined experimentally.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the positions of all atoms (including hydrogen and fluorine) can be determined with high precision. core.ac.uk This technique provides definitive information about bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the crystalline form. researchgate.net

For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute stereochemistry, provided that a suitable single crystal can be grown. This is often achieved by incorporating a heavy atom into the crystal structure or by using anomalous dispersion effects.

The introduction of fluorine atoms into a molecule can lead to significant conformational changes due to steric and electronic effects. nih.govbeilstein-journals.org Fluorine is highly electronegative and has a van der Waals radius larger than that of hydrogen, which can lead to steric repulsion and alterations in molecular geometry. beilstein-journals.org

X-ray crystallography allows for the precise quantification of these distortions. By comparing the crystal structure of a fluorinated compound with its non-fluorinated analog, the changes in bond lengths, bond angles, and dihedral angles can be accurately measured. nih.gov For example, studies on fluorinated polycyclic aromatic hydrocarbons have shown that fluorine substitution can either increase or decrease molecular non-planarity depending on its position. nih.gov These structural changes can have profound effects on the molecule's physical and chemical properties.

Mass Spectrometry (MS) in Compound Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound.

For this compound (C₅H₉FO), the expected molecular weight is approximately 104.1 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For epoxides, characteristic fragmentation pathways often involve the cleavage of the oxirane ring. nih.gov The presence of a fluorine atom would also influence the fragmentation pattern, with potential losses of F or HF being observed. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For an epoxide, characteristic IR absorption bands are associated with the vibrations of the three-membered ring. These include:

Asymmetric ring stretching: around 810-950 cm⁻¹ chemistrytalk.org

Symmetric ring stretching (ring breathing): around 1250 cm⁻¹ blogspot.com

C-O stretching: in the 1000-1300 cm⁻¹ region oregonstate.edu

The presence of these bands in the IR spectrum of a compound, in the absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups, is a strong indication of an epoxide functionality. oregonstate.edu The C-F bond also has a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹, which would be expected in the spectrum of this compound.

Synthetic Utility and Applications of 2 2 Fluoropropan 2 Yl Oxirane in Advanced Organic Synthesis

2-(2-fluoropropan-2-yl)oxirane as a Chiral Building Block for Complex Molecules

The existence of "(2R)-2-(2-fluoropropan-2-yl)oxirane" in chemical supplier databases indicates that this compound is available in an enantiomerically enriched form. Chiral epoxides are highly sought-after building blocks in asymmetric synthesis, serving as key starting materials for the construction of complex stereocenters in natural products and pharmaceuticals. mdpi.comchimia.ch The synthetic utility of chiral epoxides stems from their ability to undergo stereospecific ring-opening reactions with a wide range of nucleophiles, allowing for the controlled introduction of new functional groups with defined stereochemistry.

While general methodologies for the synthesis and application of chiral fluorinated building blocks are well-documented, specific examples detailing the use of this compound in the synthesis of complex molecules are not readily found in the scientific literature. tandfonline.combeilstein-journals.org The development of synthetic routes to complex molecules often relies on the strategic use of such unique building blocks, but the specific contributions of this particular fluorinated epoxide have not been the subject of detailed research articles.

Precursor Role in the Synthesis of Biologically Active Fluorinated Compounds

The introduction of fluorine-containing moieties is a cornerstone of modern drug discovery. uva.nlnih.govselvita.com Fluorinated functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Given its structure, this compound could logically serve as a precursor to a variety of biologically active fluorinated compounds. Ring-opening of the epoxide with different nucleophiles could lead to the formation of β-fluoroalcohols, amino alcohols, and other valuable intermediates for medicinal chemistry. acs.orgacs.org

Patents occasionally mention broad classes of fluorinated compounds that could theoretically include derivatives of this compound. For instance, some patents discuss aminopyrazoles with a 2-fluoropropan-2-yl substituent as Janus kinase inhibitors, although the synthetic route does not explicitly start from the corresponding oxirane. justia.com Similarly, other patents describe quinoline (B57606) derivatives as integrin inhibitors with fluorinated side chains, but again, without specifying the use of this particular epoxide. epo.org The lack of concrete examples in published research or patents specifically starting from this compound to synthesize biologically active compounds highlights a significant underexplored area of its potential.

Contribution to the Development of Fluorinated Fine Chemicals and Novel Materials

Fluorinated compounds are not only important in the pharmaceutical industry but also play a crucial role in the development of advanced materials, such as polymers and liquid crystals. sibran.runih.gov The unique properties imparted by fluorine, such as thermal stability, chemical resistance, and low surface energy, make fluorinated building blocks valuable for creating novel materials with tailored characteristics.

The polymerization of fluorinated epoxides can lead to the formation of fluorinated polyethers with interesting properties. nih.gov While there is research on the synthesis of fluorinated polymers from other fluorinated epoxides, specific studies on the polymerization or incorporation of this compound into material structures are not described in the available literature. The development of new fluorinated fine chemicals often involves the use of versatile building blocks, and while this compound fits this description, its specific contributions in this area have not been reported.

Enzymatic Interactions and Biotransformation Pathways of Fluorinated Epoxides

Interaction of Fluorinated Epoxides with Epoxide Hydrolases and Related Biocatalysts

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov This action is a critical pathway in the detoxification of potentially harmful xenobiotics and in the metabolism of endogenous signaling molecules. nih.govnih.gov The introduction of fluorine into an epoxide molecule can significantly alter its interaction with EHs and other biocatalysts.

The high electronegativity of fluorine can influence the electron distribution within the epoxide ring, potentially affecting its susceptibility to nucleophilic attack by the enzyme's active site residues. nih.gov Research on various fluorinated compounds has shown that fluorine substitution can either enhance or decrease the rate of enzymatic conversion, depending on the specific enzyme and the position of the fluorine atom(s). nih.gov

In the context of 2-(2-fluoropropan-2-yl)oxirane, the fluorine atom is situated on a tertiary carbon adjacent to the oxirane ring. This specific substitution pattern is expected to exert a strong inductive effect, which could modulate the electrophilicity of the epoxide carbons. However, without direct experimental studies, the precise nature of its interaction with epoxide hydrolases from various sources (e.g., microbial, mammalian) remains speculative.

Mechanisms of Enzyme Inhibition by Fluorinated Analogues

Fluorinated compounds are well-documented as inhibitors of various enzymes, and fluorinated epoxides are no exception. nih.gov The mechanisms of inhibition can be diverse, ranging from competitive inhibition to irreversible inactivation.

Exploration of Suicide Enzyme Inhibition Concepts

Suicide inhibition, also known as mechanism-based inactivation, is a process where the enzyme converts a seemingly harmless substrate into a reactive species that then covalently modifies and inactivates the enzyme. Fluorinated compounds are often designed as suicide inhibitors. The rationale is that the enzymatic transformation can unmask a highly reactive species due to the electronic properties of fluorine.

For a fluorinated epoxide like this compound, a hypothetical suicide inhibition mechanism could involve the enzymatic opening of the epoxide ring, leading to the formation of a reactive intermediate that subsequently inactivates the epoxide hydrolase. However, confirmation of such a mechanism requires specific experimental evidence, which is currently unavailable for this compound.

Impact of Fluorine Substitution on Enzyme Binding Affinity and Catalytic Activity

The substitution of hydrogen with fluorine can have a profound impact on the binding affinity of a molecule to an enzyme's active site. nih.gov Fluorine's small size allows it to often be accommodated in active sites designed for hydrogen. However, its high electronegativity can lead to altered electrostatic interactions, such as dipole-dipole or hydrogen bonding interactions, which can either strengthen or weaken the binding. nih.gov

In the case of epoxide hydrolase inhibitors, structure-activity relationship (SAR) studies on various fluorinated compounds have demonstrated that the position and number of fluorine atoms are critical for inhibitory potency. nih.gov For this compound, the fluorine atom's influence on the conformation of the molecule and its electronic properties would be key determinants of its binding affinity and subsequent effect on the catalytic activity of epoxide hydrolases.

Biocatalytic Transformations Utilizing Fluorinated Epoxides

The use of biocatalysts for the transformation of epoxides is a well-established strategy in organic synthesis, particularly for the production of chiral diols and other valuable intermediates. nih.govrsc.org Epoxide hydrolases are frequently employed for the kinetic resolution of racemic epoxides, where one enantiomer is selectively hydrolyzed, leaving the other enantiomer in high purity. nih.govresearchgate.net

Enzyme Tolerance and Deactivation Phenomena in Biocatalytic Processes

A significant challenge in industrial biocatalysis is the stability and tolerance of the enzyme under process conditions. rug.nl Substrates or products can sometimes lead to enzyme deactivation. In the context of fluorinated epoxides, the potential for mechanism-based inactivation, as discussed in section 8.2.1, presents a specific deactivation risk.

The product of the hydrolysis of this compound would be a fluorinated diol. High concentrations of diol products have been shown to cause inactivation of some epoxide hydrolases. rug.nl Therefore, any potential biocatalytic process involving this substrate would need to carefully consider and optimize reaction conditions to mitigate enzyme deactivation.

Environmental Transformation and Degradation Pathways of Fluorinated Oxiranes

Biotic Transformation and the Formation of Per- and Polyfluoroalkyl Substances (PFAS) Precursors

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. The ability of microbes to degrade organofluorine compounds is of significant environmental interest.

While specific studies on the biodegradation of 2-(2-fluoropropan-2-yl)oxirane are not available, research on related compounds provides insights into potential pathways. Microorganisms are known to metabolize aliphatic epoxides, often through carboxylation reactions that produce β-keto acids. nih.govnih.govannualreviews.org Epoxide hydrolases are another class of enzymes that catalyze the hydrolysis of epoxides to diols. wur.nl

The degradation of this compound could potentially proceed through initial enzymatic opening of the epoxide ring, followed by further metabolism of the resulting diol. Defluorination could occur at a later stage, potentially releasing fluoride (B91410) ions. The toxicity of fluoride to microorganisms can be a limiting factor in the biodegradation of organofluorine compounds. nih.gov

Given that this compound is a polyfluoroalkyl substance, its transformation in the environment could lead to the formation of more persistent perfluoroalkyl acids (PFAAs), thus acting as a PFAS precursor. The degradation pathway could involve the eventual cleavage of the carbon chain, potentially forming short-chain PFAAs.

Identifying and monitoring the vast array of PFAS and their precursors in the environment is a significant analytical challenge. Standard targeted analysis methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can only quantify a limited number of known compounds for which analytical standards are available. cdmsmith.com This leaves a large fraction of "unknown" organofluorine compounds unaccounted for.

Several advanced analytical strategies are employed to address this issue:

High-Resolution Mass Spectrometry (HRMS): Techniques like quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry enable non-targeted and suspect screening for a wide range of compounds without the need for authentic standards. diva-portal.orgnih.gov This allows for the discovery of novel PFAS and their transformation products in environmental samples. researchgate.netnih.gov

Fluorine Mass Balance: This approach compares the total amount of extractable organic fluorine (EOF), often measured by combustion ion chromatography (CIC), with the sum of fluorine from targeted PFAS analysis. nih.gov A significant gap between these values indicates the presence of unidentified organofluorine compounds, prioritizing samples for further investigation. diva-portal.org

Total Oxidizable Precursor (TOP) Assay: This method involves the chemical oxidation of a sample to convert unknown PFAS precursors into stable, quantifiable PFAAs. acs.orgnih.gov While useful for estimating the total precursor load, the TOP assay has limitations, such as incomplete oxidation of some precursors and the inability to identify the original precursor compounds. cdmsmith.comnih.gov

The table below summarizes key analytical techniques for monitoring fluorinated precursors.

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Targeted LC-MS/MS | Quantification of specific known compounds using analytical standards. | High sensitivity and accuracy for target analytes. | Limited to a predefined list of compounds; misses unknown precursors. cdmsmith.com |

| Non-Targeted HRMS | Screening for a wide range of compounds based on accurate mass measurements. | Enables discovery of novel and unexpected PFAS. nih.govresearchgate.net | Identification can be challenging without reference standards; quantification is semi-quantitative. |

| Extractable Organic Fluorine (EOF) Analysis | Measures the total amount of fluorine in organic compounds that can be extracted from a sample. | Provides a measure of the total organofluorine burden, including unknowns. nih.gov | Does not provide information on the identity of the compounds. |

| Total Oxidizable Precursor (TOP) Assay | Chemical oxidation to convert precursors to quantifiable PFAAs. | Estimates the total potential for PFAA formation from precursors. nih.gov | Does not identify original precursors; may have incomplete oxidation for some compounds. acs.orgnih.gov |

To gain more specific information about the types of organofluorine compounds present in complex mixtures, oxidative fractionation techniques are being developed. These methods aim to separate different classes of fluorinated compounds based on their susceptibility to oxidation.